molecular formula C14H21NO3 B12331354 Methallylescaline CAS No. 207740-41-8

Methallylescaline

Cat. No.: B12331354
CAS No.: 207740-41-8
M. Wt: 251.32 g/mol
InChI Key: FOXJFBFFGULACD-UHFFFAOYSA-N
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Description

Methallylescaline, also known as 4-methylallyloxy-3,5-dimethoxyphenethylamine, is a lesser-known psychedelic drug belonging to the phenethylamine class. It is the 4-methyl analog of allylescaline and was first synthesized by Alexander Shulgin. This compound has been sold as a designer drug and is known for its psychedelic effects, which are comparable to other mescaline analogs but with a longer duration .

Preparation Methods

Methallylescaline can be synthesized through various synthetic routes. One common method involves the alkylation of 3,5-dimethoxyphenethylamine with 4-methylallyl bromide under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate. The reaction mixture is heated to facilitate the alkylation process, resulting in the formation of this compound .

Industrial production methods for this compound are not well-documented, likely due to its status as a designer drug and its limited legal applications. the synthetic route mentioned above can be scaled up for larger production if necessary.

Chemical Reactions Analysis

Methallylescaline undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can lead to the formation of reduced derivatives, such as the corresponding amine. Reducing agents like lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: this compound can undergo substitution reactions, particularly at the methoxy groups.

Scientific Research Applications

    Chemistry: As a phenethylamine derivative, methallylescaline is of interest in the study of structure-activity relationships (SAR) among psychedelic compounds.

    Biology: this compound’s interaction with serotonin receptors makes it a valuable tool for studying neurotransmitter systems and receptor binding.

    Medicine: Although not widely used in clinical settings, this compound’s psychedelic effects have potential therapeutic applications, similar to other psychedelics being studied for mental health treatments.

    Industry: Due to its psychoactive properties, this compound is primarily used in research rather than industrial applications

Mechanism of Action

Methallylescaline exerts its effects primarily through its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmitter release and changes in perception, mood, and cognition. The compound’s structure allows it to bind to these receptors and activate them, resulting in its psychedelic effects. Additionally, this compound may interact with other receptors and pathways, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Methallylescaline is similar to other mescaline analogs, such as:

This compound’s uniqueness lies in its longer duration of action and its specific receptor binding profile, which may offer distinct therapeutic potentials compared to its analogs.

Properties

CAS No.

207740-41-8

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

2-[3,5-dimethoxy-4-(2-methylprop-2-enoxy)phenyl]ethanamine

InChI

InChI=1S/C14H21NO3/c1-10(2)9-18-14-12(16-3)7-11(5-6-15)8-13(14)17-4/h7-8H,1,5-6,9,15H2,2-4H3

InChI Key

FOXJFBFFGULACD-UHFFFAOYSA-N

Canonical SMILES

CC(=C)COC1=C(C=C(C=C1OC)CCN)OC

Origin of Product

United States

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